![molecular formula C15H12O4 B15052704 [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-](/img/structure/B15052704.png)
[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-3,5-dicarboxylic acid, 4’-methyl-: is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with carboxylic acid groups at the 3 and 5 positions of one ring and a methyl group at the 4’ position of the other ring. It is a derivative of biphenyl and is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,5-dicarboxylic acid, 4’-methyl- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of [1,1’-Biphenyl]-3,5-dicarboxylic acid, 4’-carboxylic acid.
Reduction: Formation of [1,1’-Biphenyl]-3,5-dicarboxylic acid, 4’-methyl alcohol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It is used in the synthesis of polymers and other advanced materials due to its rigid biphenyl structure.
Biology and Medicine:
Drug Development: The compound serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry:
Electronics: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Agriculture: It is used in the synthesis of agrochemicals and pesticides.
作用機序
The mechanism of action of [1,1’-Biphenyl]-3,5-dicarboxylic acid, 4’-methyl- depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it can interact with enzymes or receptors, modulating their activity through binding interactions. The specific molecular targets and pathways involved vary depending on the context of its use .
類似化合物との比較
Biphenyl: The parent compound, consisting of two benzene rings without any substituents.
[1,1’-Biphenyl]-4-carboxylic acid: A derivative with a carboxylic acid group at the 4 position.
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: A derivative with carboxylic acid groups at both 4 positions.
Uniqueness:
Functional Groups: The presence of carboxylic acid groups at the 3 and 5 positions and a methyl group at the 4’ position makes [1,1’-Biphenyl]-3,5-dicarboxylic acid, 4’-methyl- unique. These functional groups provide specific reactivity and binding properties.
Applications: Its unique structure allows for diverse applications in catalysis, material science, and biological studies, distinguishing it from other biphenyl derivatives.
特性
分子式 |
C15H12O4 |
|---|---|
分子量 |
256.25 g/mol |
IUPAC名 |
5-(4-methylphenyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H12O4/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(7-11)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19) |
InChIキー |
VLHCBYKYPDIQQV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B15052623.png)
![Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052629.png)
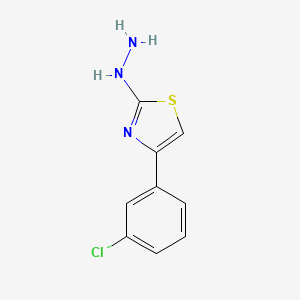
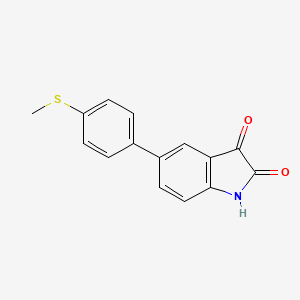
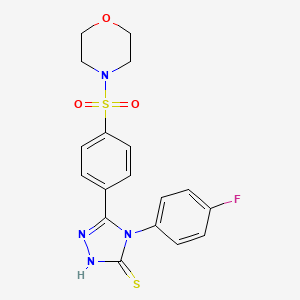
![3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052656.png)
![1-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepin-4-one](/img/structure/B15052659.png)
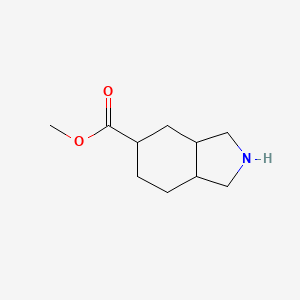
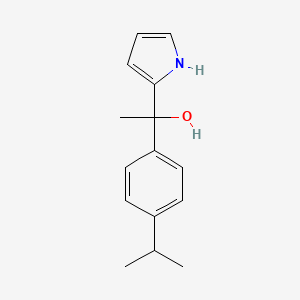

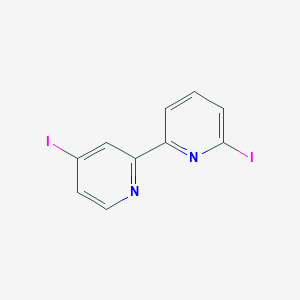
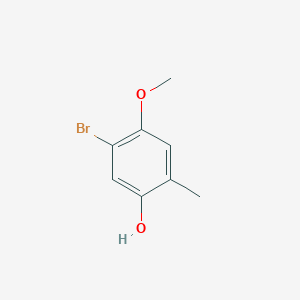
![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)
